Hydroxy Chlorodenafil is a chemical compound of interest in medicinal chemistry, particularly known for its potential therapeutic applications. It is derived from chlorodenafil, which itself is a derivative of the well-known phosphodiesterase type 5 inhibitors. Hydroxy Chlorodenafil is characterized by the presence of a hydroxyl group, which may enhance its pharmacological properties compared to its parent compound.
Hydroxy Chlorodenafil falls under the category of organic compounds, specifically within the class of substituted anilines. It is classified as a pharmaceutical compound due to its potential use in treating conditions such as erectile dysfunction and pulmonary hypertension. The compound's synthesis often involves reactions with various hydroxy acids and chlorinated derivatives, making it a subject of interest in synthetic organic chemistry.
The synthesis of Hydroxy Chlorodenafil typically involves several key steps:
A detailed synthetic route includes:
Hydroxy Chlorodenafil features a complex molecular structure characterized by:
The molecular formula can be represented as CHClNO, where specific values for , , , , and depend on the exact substitution pattern on the aromatic rings.
Crystallographic studies using X-ray diffraction have provided insights into its three-dimensional arrangement, confirming the presence of non-covalent interactions that stabilize the structure .
Hydroxy Chlorodenafil can undergo various chemical reactions typical for substituted anilines:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for Hydroxy Chlorodenafil primarily involves inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and improved blood flow, particularly in erectile tissues.
The compound's efficacy can be attributed to:
Hydroxy Chlorodenafil exhibits several notable physical and chemical properties:
Chemical analyses indicate that Hydroxy Chlorodenafil retains stability under standard laboratory conditions but may decompose under extreme pH levels or prolonged exposure to light .
Hydroxy Chlorodenafil has potential applications in various fields:
The ongoing research into Hydroxy Chlorodenafil aims to elucidate further its biological activity and optimize its therapeutic potential through structural modifications .
Hydroxy Chlorodenafil is systematically named 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one [2] [6]. Its molecular formula is C₁₉H₂₃ClN₄O₃, with a molecular weight of 390.86 g/mol [1] [6]. Key physicochemical properties include:
Table 1: Chemical Identifier Summary
Identifier Type | Value |
---|---|
CAS Registry Number | 1391054-00-4 |
Molecular Formula | C₁₉H₂₃ClN₄O₃ |
IUPAC Name | 5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
SMILES Notation | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C |
InChI Key | QFQLUTUWAYYGSV-UHFFFAOYSA-N |
Structurally, it retains the heterocyclic core of sildenafil but replaces the piperazinylsulfonyl group with a 2-chloro-1-hydroxyethyl moiety [2] [5]. This modification significantly alters polarity while preserving structural features essential for PDE-5 binding affinity [3]. The propyl group at position 3 and methyl group at position 1 of the pyrazole ring further differentiate it from other analogs like acetildenafil or homosildenafil [4] [5].
Hydroxy Chlorodenafil emerged during the "third wave" of PDE-5 inhibitor analog development, characterized by targeted modifications to evade regulatory detection. Following the initial approval of sildenafil (1998), early analogs like homosildenafil (2003) featured minor alkyl chain extensions [3] [5]. By the late 2000s, sophisticated modifications appeared, including:
The AOAC International classified it under "Target Compound Panel for PDE-5 Inhibitors" due to its recurrent adulteration in dietary supplements [2] [5]. Analytical studies between 2012–2020 confirmed its presence in 8.7% of illicit erectile dysfunction products screened in international markets, typically mislabeled as "herbal supplements" [3] [5]. Its structural evolution reflects deliberate efforts to bypass analog-specific legislation while maintaining pharmacological effects.
As a PDE-5 inhibitor analog, Hydroxy Chlorodenafil impedes cGMP hydrolysis in corpus cavernosum tissue, potentiating nitric oxide-mediated vasodilation [3]. Though direct efficacy studies are absent, structural homology suggests:
Regulatory agencies universally prohibit its inclusion in dietary supplements. Key regulatory milestones include:
Table 2: Analytical Detection Methods
Technique | Detection Capability | Regulatory Application |
---|---|---|
LC-IT-TOF MS | MSⁿ fragmentation library matching | AOAC adulterant screening [3] |
LC-ESI-MS/MS | LOD 0.01–0.1 µg/g | Illicit product analysis [5] |
HPLC-DAD | UV spectral comparison | Preliminary identification [3] |
NMR | Structural confirmation | Regulatory compliance testing [3] |
Quality control laboratories prioritize mass spectrometry due to needs for:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2